molecular formula C21H22N2O4 B10982250 N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine

N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine

Cat. No.: B10982250
M. Wt: 366.4 g/mol
InChI Key: XOIKFTXXODOMFZ-UHFFFAOYSA-N
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Description

N-carbamyl-beta-alanine , is a synthetic compound with the molecular formula C21H22N2O4. It has a molecular weight of approximately 366.41 g/mol . The compound features an indole ring substituted with a benzyloxy group and a propanoyl side chain attached to a beta-alanine moiety.

Preparation Methods

a. Synthetic Routes: The synthesis of N-carbamyl-beta-alanine involves several steps. One common approach is as follows:

    Indole Derivatization: Start with 6-benzyloxyindole, which can be synthesized from indole and benzyl bromide.

    Propanoylation: Introduce the propanoyl group by reacting 6-benzyloxyindole with propanoyl chloride or propanoic anhydride.

    Carbamoylation: The final step is the carbamoylation of the beta-alanine portion using carbamoyl chloride or other carbamoylating agents.

b. Industrial Production: While N-carbamyl-beta-alanine is not produced on a large scale industrially, it serves as an important intermediate in the synthesis of other compounds.

Chemical Reactions Analysis

N-carbamyl-beta-alanine can undergo various chemical reactions:

    Hydrolysis: The carbamoyl group can be hydrolyzed to yield beta-alanine.

    Amidation: The amide linkage between the indole and beta-alanine portions can be cleaved under specific conditions.

    Substitution Reactions: The benzyloxy group can be replaced by other functional groups.

Common reagents include hydrochloric acid, base, and various nucleophiles. The major products depend on the specific reaction conditions.

Scientific Research Applications

a. Medicinal Chemistry:

    Anticancer Agents: N-carbamyl-beta-alanine derivatives have shown potential as anticancer agents due to their interaction with cellular targets.

    Neuroprotection: Some studies explore its neuroprotective effects against oxidative stress.

b. Industry:

    Pharmaceutical Intermediates: N-carbamyl-beta-alanine serves as a building block for more complex molecules.

    Agrochemicals: It may find applications in crop protection.

Mechanism of Action

The exact mechanism of N-carbamyl-beta-alanine’s effects remains an active area of research. It likely involves interactions with cellular receptors, enzymes, or metabolic pathways.

Comparison with Similar Compounds

N-carbamyl-beta-alanine shares similarities with other beta-alanine derivatives, such as N-benzyl-beta-alanine, N-cyclohexyl-beta-alanine, and N-maleoyl-beta-alanine . its unique combination of indole and beta-alanine moieties sets it apart.

Remember that further research and experimentation are essential to fully understand the compound’s properties and applications

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

3-[3-(6-phenylmethoxyindol-1-yl)propanoylamino]propanoic acid

InChI

InChI=1S/C21H22N2O4/c24-20(22-11-8-21(25)26)10-13-23-12-9-17-6-7-18(14-19(17)23)27-15-16-4-2-1-3-5-16/h1-7,9,12,14H,8,10-11,13,15H2,(H,22,24)(H,25,26)

InChI Key

XOIKFTXXODOMFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CCC(=O)NCCC(=O)O

Origin of Product

United States

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